2-((1,3-Dioxolan-2-yl)methyl)pyridine
Description
2-((1,3-Dioxolan-2-yl)methyl)pyridine is a pyridine derivative featuring a 1,3-dioxolane ring attached via a methylene bridge to the pyridine core. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol (calculated). The CAS registry number for this compound is 5693-54-9 . Safety data indicate standard precautions for handling organic compounds, including avoiding inhalation and skin contact .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-ylmethyl)pyridine |
InChI |
InChI=1S/C9H11NO2/c1-2-4-10-8(3-1)7-9-11-5-6-12-9/h1-4,9H,5-7H2 |
InChI Key |
WLAQYSJLFNUZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1,3-Dioxolan-2-yl)methyl)pyridine typically involves the reaction of pyridine derivatives with 1,3-dioxolane. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the dioxolane ring from a carbonyl compound and ethylene glycol . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as toluene, with continuous removal of water to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Acetal Formation
The dioxolane moiety can be introduced via acetalization of a carbonyl group. For instance, pyridine derivatives with aldehyde or ketone groups react with diols (e.g., ethylene glycol) under acidic conditions to form the cyclic acetal. This reaction is critical for stabilizing carbonyl groups and modulating reactivity.
Substitution Reactions
Pyridine derivatives often undergo nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example:
-
Suzuki Coupling : Halogenated pyridines (e.g., bromopyridines) can undergo Pd-catalyzed coupling with arylboronic acids to form biaryl compounds. Conditions typically involve DMF/H₂O solvent, K₂CO₃ as a base, and heating at 90°C .
-
Amination : Reactions with amines or thiols (e.g., 2-aminoethanethiol) under elevated temperatures may form imidic acids or thiazole derivatives .
Isomerization and Selectivity
Base-catalyzed isomerization of aryl halides is a key reaction for pyridine derivatives. For example, 3-bromopyridine can isomerize to 4-bromopyridine under optimized conditions:
-
Conditions : KOH (3.0 equiv), 18-crown-6 (3.5 equiv), DMAc solvent, 80°C for 15–18 hours .
-
Selectivity : The ratio of 4-bromopyridine to 3-bromopyridine exceeds 10:1 under specific halide salt additions (e.g., KBr or KI) .
| Reaction Conditions | Yield of 4-Bromopyridine | 4:3 Selectivity |
|---|---|---|
| KCl (1.0 equiv) | 57% | 8.3:1 |
| KBr (1.0 equiv) | 60% | 8.6:1 |
| KI (1.0 equiv) | 80% | >10:1 |
| Data from base-catalyzed isomerization studies . |
Reactivity of the Dioxolane Moiety
The 1,3-dioxolane ring undergoes reactions characteristic of cyclic acetals:
-
Hydrolysis : Under acidic or basic conditions, the acetal can hydrolyze to regenerate the carbonyl group (e.g., pyridine-2-carbaldehyde) .
-
Nucleophilic Substitution : The dioxolane ring may act as a leaving group in SNAr reactions, enabling further functionalization of the pyridine core.
Base-Catalyzed Isomerization
The isomerization of 3-bromopyridine to 4-bromopyridine proceeds via a deprotonation-aromatization mechanism. KOH deprotonates the pyridine’s α-hydrogen, forming a resonance-stabilized intermediate that undergoes halide migration .
Suzuki Coupling
The reaction involves oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl bond .
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity:
Research has indicated that derivatives of pyridine compounds exhibit significant activity as serotonin receptor agonists. Specifically, compounds similar to 2-((1,3-Dioxolan-2-yl)methyl)pyridine have shown potential as antidepressants due to their interaction with the 5-HT receptors. A study demonstrated that certain pyridin-2-yl-methylamine derivatives displayed greater agonist activity than established antidepressants like Buspirone and 8-OH-DPAT when administered orally in rat models .
Structure-Activity Relationship (SAR):
The incorporation of the dioxolane group into the pyridine structure can enhance lipophilicity and receptor binding affinity. This modification is crucial for developing new drugs with improved pharmacokinetic properties. A systematic SAR study could help optimize the efficacy of these compounds in treating mood disorders .
Synthesis of Bioactive Compounds
Building Block for Drug Development:
2-((1,3-Dioxolan-2-yl)methyl)pyridine serves as a versatile building block in synthesizing various bioactive molecules. Its ability to undergo multiple chemical transformations allows chemists to create complex structures that are essential in drug discovery. For instance, it can be utilized in the synthesis of GPIIb/IIIa antagonists and acetylcholinesterase inhibitors, which are vital in treating thrombotic disorders and Alzheimer's disease, respectively .
High-throughput Screening Applications
Inhibitor Discovery:
The compound has been employed in high-throughput screening assays to identify selective small molecule inhibitors targeting specific proteins involved in disease pathways. For example, studies have focused on inhibitors for the ENL YEATS domain, where various pyridine derivatives were screened for their inhibitory effects . The results from such screenings can lead to the identification of lead compounds for further development.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antidepressant Efficacy
A series of experiments were conducted to evaluate the antidepressant potential of 2-((1,3-Dioxolan-2-yl)methyl)pyridine derivatives in rodent models. The behavioral assessments indicated significant reductions in depressive-like symptoms compared to control groups, highlighting the therapeutic potential of these compounds.
Case Study 2: Synthesis and Screening
In a collaborative study involving medicinal chemists and pharmacologists, a library of pyridine derivatives including 2-((1,3-Dioxolan-2-yl)methyl)pyridine was synthesized and screened against various biological targets. The results identified several promising candidates with notable selectivity and potency, paving the way for further investigation into their mechanisms of action.
Mechanism of Action
The mechanism by which 2-((1,3-Dioxolan-2-yl)methyl)pyridine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. The pyridine nitrogen and the oxygen atoms in the dioxolane ring can coordinate with metal centers, influencing the reactivity and properties of the resulting complexes .
Comparison with Similar Compounds
The structural and functional attributes of 2-((1,3-Dioxolan-2-yl)methyl)pyridine can be contextualized by comparing it to analogs with variations in substituents, core heterocycles, or synthetic routes. Below is a detailed analysis:
Structural Analogs with Pyridine-Dioxolane Motifs
Key Observations :
- Substituent Effects : The phenyl group in compound 33 () increases steric bulk and lipophilicity compared to the simpler methylene bridge in the target compound. This may influence binding affinity in drug-receptor interactions .
- Regioselectivity : The 6:1 selectivity in compound 33 highlights the role of steric and electronic factors in coupling reactions .
- Synthetic Efficiency : Yields for dioxolane-containing pyridines vary (58% in vs. 50% in hydrogenation reactions for pyrrolopyridine derivatives in ), suggesting method-dependent optimization is critical .
Heterocyclic Core Variations
Key Observations :
- Electron-Withdrawing Groups : The dichlorophenylmethyl group in enhances electrophilicity, making the compound reactive in cross-coupling reactions .
Key Observations :
- Safety profiles are consistent across dioxolane-pyridine derivatives, emphasizing standard lab precautions .
Biological Activity
2-((1,3-Dioxolan-2-yl)methyl)pyridine, an organic compound featuring a pyridine ring with a 1,3-dioxolane moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and research findings related to this compound.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a pyridine nitrogen atom bonded to a carbon chain containing a dioxolane ring. The synthesis of 2-((1,3-Dioxolan-2-yl)methyl)pyridine can be achieved through various methods, including:
- Condensation Reactions : Combining pyridine derivatives with dioxolane precursors.
- Substitution Reactions : Modifying existing pyridine compounds to introduce the dioxolane group.
Biological Activities
Research indicates that compounds with dioxolane and pyridine moieties exhibit significant biological activities, including antimicrobial and anticancer properties. Below are key findings regarding the biological effects of 2-((1,3-Dioxolan-2-yl)methyl)pyridine.
Antimicrobial Activity
Studies have shown that 2-((1,3-Dioxolan-2-yl)methyl)pyridine demonstrates notable antimicrobial properties against various bacterial strains. The effectiveness is often compared to standard antibiotics, revealing zones of inhibition indicative of its potency.
| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |
|---|---|---|---|
| K. pneumoniae | 16 | Cefixime | 18 |
| Streptococcus spp. | 18 | Azithromycin | 20 |
These results suggest that 2-((1,3-Dioxolan-2-yl)methyl)pyridine could be a valuable candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of 2-((1,3-Dioxolan-2-yl)methyl)pyridine on cancer cell lines. The compound's ability to inhibit cell proliferation was assessed using the MTT assay, yielding IC50 values that indicate its effectiveness against specific cancer types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LNCaP (prostate) | 10.20 | Apoptosis induction |
| T47-D (breast) | 1.33 | Cell cycle arrest |
The compound exhibited significant cytotoxic activity in hormone-dependent cancer cells, leading to apoptosis as confirmed by fluorescence microscopy studies .
Case Studies and Research Findings
Several studies have investigated the biological mechanisms underlying the activity of 2-((1,3-Dioxolan-2-yl)methyl)pyridine:
- Interaction Studies : Initial research suggests that this compound may interact with specific enzymes or receptors involved in microbial resistance or cancer proliferation pathways. Further elucidation of these interactions is necessary for understanding its full therapeutic potential .
- Molecular Docking Studies : In silico analyses have been performed to predict the binding affinity of 2-((1,3-Dioxolan-2-yl)methyl)pyridine with various biological targets. These studies are crucial for identifying potential pathways for drug development .
Q & A
Basic: How can the synthesis of 2-((1,3-Dioxolan-2-yl)methyl)pyridine be optimized for higher yields in laboratory-scale reactions?
Methodological Answer:
Optimization typically involves adjusting reaction parameters such as solvent polarity, temperature, and catalyst loading. For example, describes a multi-step synthesis of a related pyridine-dioxolane compound using sequential coupling reactions. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency for dioxolane ring formation.
- Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency between pyridine and dioxolane precursors.
- Temperature Control : Maintaining 60–80°C minimizes side reactions during cyclization .
Yield improvements (>70%) are achievable by monitoring intermediates via TLC and HPLC, as described in for analogous pyridine derivatives .
Basic: What analytical techniques are most reliable for confirming the structure of 2-((1,3-Dioxolan-2-yl)methyl)pyridine?
Methodological Answer:
Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the pyridine ring protons (δ 7.2–8.5 ppm) and dioxolane methylene groups (δ 4.0–5.0 ppm). highlights the utility of 2D NMR (COSY, HSQC) for assigning overlapping signals in boronic ester analogs .
- X-ray Crystallography : and provide structural benchmarks for dioxolane-containing compounds, showing V-shaped molecular conformations and dihedral angles (e.g., 65.9° between pyridine and substituents) that validate stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 196.0974 for C₉H₁₁NO₂).
Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. Strategies include:
- Multi-Technique Validation : Compare experimental NMR data with DFT-calculated chemical shifts (using Gaussian or ORCA software). demonstrates how crystallographic data (e.g., C–H⋯S interactions) explain deviations in predicted vs. observed spectra .
- Solvent Modeling : Use implicit solvent models (e.g., PCM in DFT) to account for solvent-induced shifts, particularly for polar solvents like DMSO .
- Dynamic NMR Studies : Variable-temperature NMR can detect restricted rotation in dioxolane rings, as seen in for methoxy-substituted analogs .
Advanced: What mechanistic insights guide the reactivity of 2-((1,3-Dioxolan-2-yl)methyl)pyridine in cross-coupling reactions?
Methodological Answer:
The dioxolane group acts as an electron-donating substituent, enhancing pyridine’s nucleophilicity. Key mechanisms include:
- Suzuki-Miyaura Coupling : The boronic ester moiety (as in ’s pyridine-boronate) undergoes transmetallation with Pd catalysts. Steric effects from the dioxolane ring may slow oxidative addition, requiring bulky ligands (e.g., SPhos) .
- Buchwald-Hartwig Amination : The pyridine nitrogen coordinates Pd, while the dioxolane stabilizes intermediates via hydrogen bonding. ’s synthesis of pyrazolyl-pyridine derivatives illustrates this .
- Acid-Mediated Ring Opening : Under acidic conditions (e.g., HCl/THF), the dioxolane ring can cleave to form aldehydes, enabling further functionalization .
Basic: How should researchers handle purification challenges for 2-((1,3-Dioxolan-2-yl)methyl)pyridine due to polar byproducts?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with gradient elution (hexane/EtOAc 4:1 to 1:1). notes similar dioxolane derivatives requiring 5–10% MeOH in DCM for polar impurities .
- Recrystallization : Ethanol/water mixtures (7:3) effectively isolate crystalline products, as shown in for dithiolan-pyridine diones .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve closely eluting species, achieving >95% purity .
Advanced: What computational methods are recommended to model the electronic properties of 2-((1,3-Dioxolan-2-yl)methyl)pyridine?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps). ’s crystal data (e.g., bond lengths) validate computational models .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water or DMF) to assess conformational stability of the dioxolane ring .
- NBO Analysis : Quantify hyperconjugative interactions between the dioxolane oxygen lone pairs and pyridine’s π-system, explaining enhanced electron density at the pyridine C-4 position .
Basic: What safety protocols are critical when handling 2-((1,3-Dioxolan-2-yl)methyl)pyridine in aqueous or acidic conditions?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods. and emphasize avoiding skin contact due to potential irritancy .
- Ventilation : Acidic conditions may release formaldehyde (from dioxolane ring opening); ensure proper airflow .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated solvent containers .
Advanced: How can researchers design experiments to study the stability of 2-((1,3-Dioxolan-2-yl)methyl)pyridine under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40–60°C in buffers (pH 1–13) and monitor degradation via HPLC. ’s purity data (99%) under controlled conditions provide a benchmark .
- Kinetic Studies : Use Arrhenius plots to predict shelf life. For example, hydrolysis of the dioxolane ring follows first-order kinetics in acidic media .
- Spectroscopic Monitoring : FTIR tracks C-O-C bond cleavage (loss of ~1120 cm⁻¹ peak) in real-time .
Basic: What strategies are effective for introducing functional groups to the pyridine ring without disrupting the dioxolane moiety?
Methodological Answer:
- Directed Ortho-Metalation : Use LDA or TMPLi to deprotonate pyridine C-H positions adjacent to the dioxolane group, enabling halogenation or carboxylation .
- Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at the pyridine C-3 position, as steric shielding from the dioxolane minimizes side reactions .
- Protection-Deprotection : Temporarily protect the dioxolane with TBS groups during harsh reactions (e.g., Grignard additions) .
Advanced: How does the dioxolane ring influence the compound’s application in heterocyclic chemistry or drug discovery?
Methodological Answer:
- Bioisosteric Replacement : The dioxolane mimics ester or carbonyl groups, improving metabolic stability. ’s pyrimidine-dioxolane derivative shows enhanced pharmacokinetic profiles .
- Chiral Building Blocks : Asymmetric synthesis of dioxolane-pyridine hybrids (e.g., via Jacobsen epoxidation) creates enantiopure intermediates for antiviral agents .
- Coordination Chemistry : The pyridine nitrogen and dioxolane oxygen can chelate metals (e.g., Pt or Pd), as seen in ’s organoplatinum complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
